molecular formula C18H14F3N3O3S B2868688 N-([2,4'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2097934-64-8

N-([2,4'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2868688
CAS RN: 2097934-64-8
M. Wt: 409.38
InChI Key: SPMFHMMKOHFDBJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethoxy group and the potentially coordinating bipyridinyl group. The sulfonamide group could also participate in hydrogen bonding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is quite electronegative and could influence the compound’s polarity, solubility, and boiling/melting points .

Scientific Research Applications

Synthesis and Chemical Properties

N-([2,4'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound that has been explored for its potential in various chemical reactions and as a part of diverse chemical structures. The synthesis and characterization of derivatives of similar benzenesulfonamide compounds have been extensively studied for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, Ş. Küçükgüzel et al. (2013) reported on the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives exhibiting significant biological activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, indicating potential therapeutic application areas (Ş. Küçükgüzel et al., 2013).

Biological and Medicinal Applications

The exploration of benzenesulfonamide derivatives in the realm of medicinal chemistry is extensive. For example, A. El-Sonbati et al. (2015) described the synthesis of azo dye ligands and their Ru(III) complexes showing promising results in DNA binding activity and catalysis for dehydrogenation reactions, suggesting potential in medicinal and industrial applications (El-Sonbati et al., 2015). Additionally, compounds similar to N-([2,4'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide have been investigated for their effects on pathological pain models in mice, showing anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, comparable to Celecoxib in an arthritic pain model, pointing towards their potential in pain management and anti-inflammatory therapies (Lobo et al., 2015).

Chemical Reactivity and Applications

The chemical reactivity and applications of sulfonamide derivatives have also been a subject of interest. Studies such as those by M. Miura et al. (1998) demonstrate the regioselective synthesis and reactions of benzenesulfonamides with acrylate esters, highlighting the versatility and potential utility of these compounds in organic synthesis and material science (Miura et al., 1998).

properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-15-1-3-16(4-2-15)28(25,26)24-12-13-5-10-23-17(11-13)14-6-8-22-9-7-14/h1-11,24H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMFHMMKOHFDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2,4'-bipyridine]-4-yl}methyl)-4-(trifluoromethoxy)benzene-1-sulfonamide

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